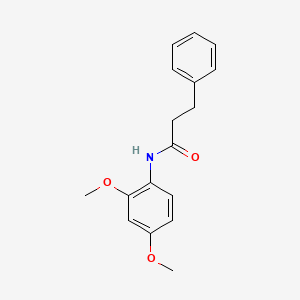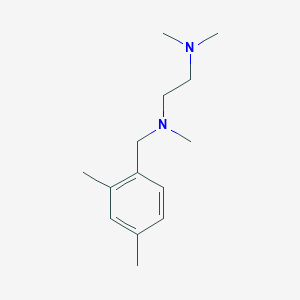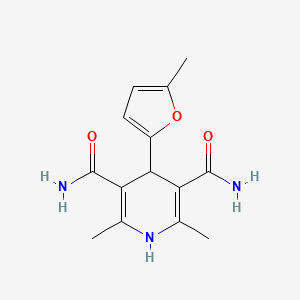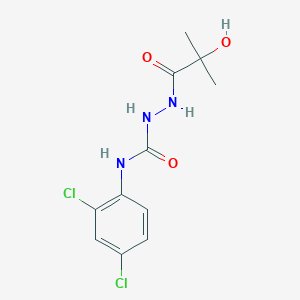![molecular formula C20H21N3O2 B5815261 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It belongs to the class of hydrazide derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and enhance the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been found to increase the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response. Additionally, this compound has been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in fighting cancer and infections.
实验室实验的优点和局限性
One of the main advantages of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is its high potency and specificity towards the NF-κB signaling pathway. This makes it an ideal tool for studying the role of this pathway in various disease conditions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research involving 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide. One area of interest is its potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to enhance the efficacy of chemotherapy drugs, and further studies are needed to explore its potential as a combination therapy for cancer. Additionally, this compound can be used as a tool to study the role of the NF-κB signaling pathway in various disease conditions, which can lead to the development of novel therapeutics.
In conclusion, this compound is a promising compound with potential applications in various fields of biomedical research. Its high potency and specificity towards the NF-κB signaling pathway make it an ideal tool for studying the role of this pathway in disease conditions. Further research is needed to explore its full potential and develop novel therapeutics based on its pharmacological properties.
合成方法
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide can be synthesized using a simple and efficient method involving the condensation of 2-isobutyl-4-chloroquinoline with furfural and hydrazine hydrate. The reaction takes place in the presence of a catalyst and yields this compound with high purity and yield.
科学研究应用
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of biomedical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the immune system and enhance the efficacy of chemotherapy drugs.
属性
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-15-11-18(17-6-4-5-7-19(17)22-15)20(24)23-21-12-16-9-8-14(3)25-16/h4-9,11-13H,10H2,1-3H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFONCQBUWKYSW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)






![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)